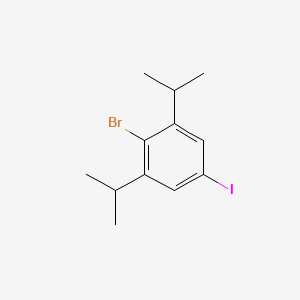

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene

Description

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene is a halogenated aromatic compound featuring bromine and iodine substituents at the 2- and 5-positions, respectively, along with bulky isopropyl (1-methylethyl) groups at the 1- and 3-positions. This structure confers unique steric and electronic properties, making it valuable in cross-coupling reactions, material science, and pharmaceutical intermediates. The presence of both bromine and iodine enhances its reactivity in metal-catalyzed transformations, while the isopropyl groups contribute to steric hindrance, influencing regioselectivity and stability .

Properties

Molecular Formula |

C12H16BrI |

|---|---|

Molecular Weight |

367.06 g/mol |

IUPAC Name |

2-bromo-5-iodo-1,3-di(propan-2-yl)benzene |

InChI |

InChI=1S/C12H16BrI/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3 |

InChI Key |

IVELKHGZTBWGNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1Br)C(C)C)I |

Origin of Product |

United States |

Preparation Methods

Steric Effects

The isopropyl groups hinder reagent access, necessitating elevated temperatures or prolonged reaction times. For example, bromination may require 24–48 hours at 80°C in $$ \text{CCl}_4 $$.

Purification

Column chromatography is essential due to similar polarities of intermediates. A hexane/ethyl acetate gradient (10:1 to 4:1) effectively separates halogenated products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and catalysts like iron or aluminum chloride.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms, as well as the isopropyl groups, can participate in various chemical interactions, influencing the compound’s reactivity and properties. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological applications .

Comparison with Similar Compounds

Substituent Effects and Reactivity

2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene (CAS 2383655-21-6)

- Structure : Replaces isopropyl groups with trifluoromethyl (-CF₃) at positions 1 and 3.

- Key Differences :

- Electronic Effects : -CF₃ groups are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating isopropyl groups in the target compound. This enhances electrophilic substitution resistance but improves stability under oxidative conditions.

- Reactivity : The electron-deficient aromatic ring may favor nucleophilic aromatic substitution over electrophilic pathways.

- Molecular Weight : Higher (418.90 g/mol vs. ~417.90 g/mol for the target compound) due to fluorine content .

1-Bromo-3-iodo-5-methylbenzene (CAS 116632-38-3)

- Structure : Methyl groups at positions 1 and 3 instead of isopropyl; bromine and iodine at positions 1 and 3.

- Key Differences :

- Steric Effects : Smaller methyl groups reduce steric hindrance, increasing accessibility for reactions at the aromatic ring.

- Substitution Pattern : Halogens are at positions 1 and 3 (meta to each other), unlike the 2 and 5 (para) positions in the target compound. This alters regioselectivity in coupling reactions .

2-Isocyanato-1,3-bis(1-methylethyl)benzene (CAS 28178-42-9)

- Structure : Replaces halogens with an isocyanate (-NCO) group at position 2.

- Key Differences :

Physicochemical Properties

Q & A

Q. Table 1: Reactivity Comparison of Halogens in Cross-Coupling

| Halogen | Relative Rate (Pd⁰) | Preferred Ligand |

|---|---|---|

| I | 1.0 | XPhos |

| Br | 0.3 | SPhos |

Advanced: How to resolve contradictions in reported regioselectivity during electrophilic substitution?

Methodological Answer:

Discrepancies in substitution patterns (e.g., para vs. meta halogenation) arise from solvent polarity and directing effects. For 2-Bromo-5-iodo derivatives:

- Directing Groups: The isopropyl groups act as meta-directors. Use DFT calculations to predict charge distribution and validate with experimental kinetic isotope effects .

- Solvent Effects: Polar aprotic solvents (e.g., DCE) favor electrophile stabilization, while non-polar solvents (e.g., CCl₄) enhance steric control.

- Competitive Experiments: Co-react with isotopically labeled substrates (e.g., deuterated benzene) to track positional preference via MS/MS .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

The compound’s hydrophobic isopropyl groups and halogen size disparity (Br vs. I) complicate crystal packing. Strategies include:

- Slow Evaporation: Use mixed solvents (e.g., CH₂Cl₂/hexane) to balance solubility.

- Temperature Gradients: Cool from 40°C to 4°C at 0.5°C/hour to encourage nucleation.

- Co-crystallization: Introduce hydrogen-bond donors (e.g., thiourea derivatives) to stabilize lattice structures .

Q. Table 2: Crystallization Solvent Screening

| Solvent System | Crystal Quality (XRD) |

|---|---|

| CH₂Cl₂/Hexane (1:3) | Platelets, P21/c |

| EtOAc/Pentane (1:5) | Needles, P-1 |

Advanced: How to assess environmental and safety risks during large-scale handling?

Methodological Answer:

- Decomposition Risks: Halogenated aromatics may release HBr/HI upon heating. Use TGA-DSC to monitor thermal stability (<200°C recommended) .

- Storage: Store under argon at 2–8°C (per Safety Data Sheets in ) to prevent oxidation and moisture uptake.

- Spill Management: Neutralize halogen acids with NaHCO₃, and adsorb residuals using activated carbon .

Advanced: What computational methods predict the compound’s reactivity in photoredox catalysis?

Methodological Answer:

- TD-DFT: Simulate UV-vis spectra to identify charge-transfer transitions (e.g., Br/I → aromatic π*).

- Electrochemical Modeling: Calculate redox potentials (E₁/₂) using Gaussian09 with SMD solvation. Correlate with experimental cyclic voltammetry (e.g., Ag/AgCl reference) .

- Mechanistic Probes: Use radical traps (TEMPO) in ESR to confirm intermediates during light-driven reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.